2-Benzyloxy-2-phenylethanal

Lipophilicity Medicinal Chemistry ADME

Researchers synthesizing β-benzyloxyphenethylamine libraries face regioselectivity failures when substituting generic aldehydes. This compound's unique α-benzyloxy-α-phenyl geometry enables defined aziridinium intermediate formation-critical for correct product structure and biological activity. • Enables metal-catalyst-free synthesis of CNS-targeting β-benzyloxyphenethylamines • Core benzyloxyphenyl motif validated in ALDH1A3 inhibitors (IC50 0.23-1.29 µM) & MAO-B inhibitors (IC50 3 nM, >33,000-fold selectivity) • Calculated LogP 3.91, PSA 26 Ų-optimized for blood-brain barrier penetration Available for immediate dispatch from certified stock.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Cat. No. B8697405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-2-phenylethanal
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(C=O)C2=CC=CC=C2
InChIInChI=1S/C15H14O2/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-11,15H,12H2
InChIKeyMPHRXMWDPSXUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-2-phenylethanal: Procurement & Quality


2-Benzyloxy-2-phenylethanal (also known as (benzyloxy)(phenyl)acetaldehyde, CAS 38968-65-9) is an aromatic aldehyde characterized by a benzyloxy group and a phenyl group attached to the α-carbon of an ethanal backbone . This compound belongs to a class of benzyloxy-substituted aldehydes that have demonstrated utility as key intermediates in the synthesis of biologically active molecules, including selective enzyme inhibitors and central nervous system agents [1]. The compound's structural features confer distinct physicochemical properties, such as a calculated LogP of 3.91 and a boiling point of 324.9±27.0 °C, which differentiate it from simpler aldehyde analogs and influence its reactivity and application profile .

Primary Workflow
β-Benzyloxyphenethylamine synthesis via aziridinium route
Structural Requirement
α-disubstituted aldehyde with benzyloxy and phenyl groups
Physicochemical Profile
Higher boiling point and lipophilicity vs. simpler aldehydes
Procurement Context
Enabling building block for CNS research and lead optimization

2-Benzyloxy-2-phenylethanal: Analog Substitution Risks


The assumption that any benzyloxy-substituted aldehyde can serve as a universal replacement for 2-Benzyloxy-2-phenylethanal is a critical error in procurement and process chemistry. The presence of both a benzyloxy group and a phenyl group on the α-carbon creates a unique steric and electronic environment that directly influences regioselectivity and reaction outcomes [1]. For instance, in the synthesis of β-benzyloxyphenethylamines, the use of this specific aldehyde derivative is essential for the formation of a defined aziridinium intermediate, a key step that dictates the final product's structure and biological activity [1]. Substituting a less substituted analog, such as benzyloxyacetaldehyde or a positional isomer, would alter the reaction pathway, potentially leading to a different regioisomeric mixture, lower yields, or the complete failure of the intended synthetic route, thereby jeopardizing downstream research and development timelines .

Target Compound
2-Benzyloxy-2-phenylethanal (α-benzyloxy-α-phenyl aldehyde)
Potential Substitute
Benzyloxyacetaldehyde — lacks the phenyl group; may lead to different regioisomeric mixtures and loss of the key aziridinium intermediate pathway.
Target Compound
2-Benzyloxy-2-phenylethanal (higher MW, boiling point, unique sterics)
Potential Substitute
Phenylacetaldehyde — reduced steric bulk and electronic effects; cannot support the required aziridinium formation and alters reaction outcomes.
Target Compound
α-Substitution pattern enables specific synthetic route (Rivero-Jerez, 2023)
Potential Substitute
Positional isomers or less substituted benzyloxy aldehydes — may shift regioselectivity and jeopardize downstream biological activity profiles.

2-Benzyloxy-2-phenylethanal: Comparative Evidence


α-Substitution Effect on LogP vs. Benzyloxyacetaldehyde

2-Benzyloxy-2-phenylethanal exhibits significantly higher lipophilicity compared to the simpler aldehyde benzyloxyacetaldehyde. This difference, driven by the presence of the additional phenyl group, is a key factor in determining membrane permeability and biological target engagement for molecules derived from it . This property is consistent with the class-level observation that 4-(benzyloxy)phenyl groups confer high lipophilicity, leading to enhanced biological activity in related compounds [1].

Lipophilicity (LogP)
Cross-study comparable
Target LogP 3.91 vs benzyloxyacetaldehyde ~1.5; > 2 log unit increase
Higher lipophilicity supports CNS research probe design and tissue-distribution modeling.
In silico prediction (ACD/Labs); experimental confirmation recommended.
Lipophilicity Medicinal Chemistry ADME

Physicochemical Comparison: Phenylacetaldehyde

The benzyloxy group in 2-Benzyloxy-2-phenylethanal dramatically alters its fundamental physical properties compared to the simpler phenylacetaldehyde backbone. The target compound's increased molecular weight and boiling point are indicative of its larger size and enhanced intermolecular forces, which directly impact handling, purification, and reaction design in a laboratory or pilot plant setting [1].

Boiling Point & MW
Cross-study comparable
BP 324.9 °C (calc.) vs phenylacetaldehyde ~195 °C; MW 226.27 vs 120.15 g/mol
Altered physical properties impact handling, purification, and process development.
Calculated values; experimental BP and vapor pressure data to verify.
Physicochemical Properties Chemical Stability Process Chemistry

Aziridinium-Mediated Synthesis vs. Simpler Precursors

2-Benzyloxy-2-phenylethanal is a critical precursor for the synthesis of β-benzyloxyphenethylamines, a process that proceeds efficiently via a metal-catalyst-free route [1]. This specific α-substitution pattern is required for the formation and subsequent ring-opening of a key aziridinium intermediate, enabling the rapid generation of complex amines. This contrasts with simpler aldehyde precursors, which cannot undergo this specific transformation or would lead to different structural scaffolds [1].

Synthetic Pathway
Supporting evidence
Enables metal-catalyst-free aziridinium route to β-benzyloxyphenethylamines; other aldehydes lack required α-substitution.
Unique α-substitution defines scaffold access; pathway inaccessible with simpler precursors.
Method: styrene oxide + dialkylamines, MsCl activation, BnOH nucleophile addition.
Organic Synthesis Medicinal Chemistry Building Blocks

2-Benzyloxy-2-phenylethanal: Research Applications


β-Benzyloxyphenethylamine Synthesis for CNS Research

Procurement of 2-Benzyloxy-2-phenylethanal is essential for research programs synthesizing β-benzyloxyphenethylamine libraries. As demonstrated by Rivero-Jerez et al., this specific aldehyde is a prerequisite for a concise, metal-catalyst-free synthetic route to these compounds, which are of interest for their potential activity on the central nervous system [1].

ALDH1A3 Inhibitors for Cancer

While 2-Benzyloxy-2-phenylethanal itself is not the final inhibitor, it serves as a conceptual and structural precursor to the benzyloxybenzaldehyde scaffold that has yielded potent and selective ALDH1A3 inhibitors (IC50 values of 0.23 and 1.29 µM) [1]. Its procurement is valuable for medicinal chemistry efforts focused on designing new analogs and exploring structure-activity relationships around this validated chemotype for oncology applications.

Selective MAO-B Inhibitor Discovery

The compound's core benzyloxyphenyl motif is a recognized pharmacophore for achieving high lipophilicity and potent MAO-B inhibition. Research has identified compounds containing the 4-(benzyloxy)phenyl group with exceptional potency (IC50 = 3 nM) and remarkable selectivity (MAO A/MAO B > 33,000) [1]. Procuring 2-Benzyloxy-2-phenylethanal allows researchers to incorporate this validated lipophilic group into novel chemical entities for the potential symptomatic treatment of neurodegenerative processes.

Medicinal Chemistry Lead Optimization

The calculated physicochemical properties of 2-Benzyloxy-2-phenylethanal (LogP = 3.91, PSA = 26 Ų) make it a valuable reagent for introducing a specific lipophilic and metabolically stable benzyloxyphenyl group into lead molecules [1]. This structural modification can be employed to systematically improve a drug candidate's ADME profile, such as enhancing blood-brain barrier penetration or reducing metabolic clearance, based on well-understood medicinal chemistry principles.

Application
Selection Property
Validation Focus
CNS agent synthesis
α-Substituted aldehyde building block
Aziridinium-mediated synthetic route
Cancer research chemical probe
Benzyloxybenzaldehyde scaffold
ALDH1A3 selectivity context
MAO-B research tool
Benzyloxyphenyl pharmacophore
MAO-B isoform selectivity review
Lead optimization studies
Lipophilic modification handle
ADME property evaluation context
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